N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Description
Properties
Molecular Formula |
C32H31ClN4O2 |
|---|---|
Molecular Weight |
539.1 g/mol |
IUPAC Name |
N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C32H31ClN4O2/c1-22-8-10-25(11-9-22)31(38)34-29(32(39)36-18-16-23(2)17-19-36)20-26-21-37(28-6-4-3-5-7-28)35-30(26)24-12-14-27(33)15-13-24/h3-15,20-21,23H,16-19H2,1-2H3,(H,34,38)/b29-20- |
InChI Key |
RCHATNFGEZCOSC-BRPDVVIDSA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/NC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives
A common approach involves reacting 1,3-diketones with hydrazines. For example, benzoyl isothiocyanate reacts with malononitrile in KOH/EtOH to form pyrazole intermediates, followed by alkylation and hydrazine-mediated cyclization. This method is adaptable for introducing aryl groups (e.g., 4-chlorophenyl) at the 3-position.
Key Steps :
-
Formation of Pyrazole Precursor :
Benzoyl isothiocyanate + malononitrile → 4-cyano-5-aminopyrazole intermediate. -
Alkylation :
Intermediate + alkyl halides (e.g., 4-chlorophenyl bromide) → substituted pyrazole. -
Cyclization :
Reaction with hydrazine → pyrazolo-fused heterocycles.
Yield Optimization :
Microwave-assisted synthesis reduces reaction times from days to minutes while improving yields (e.g., 82% yield for pyrazole derivatives under 160°C for 2 minutes).
Amidation to Form the Benzamide
The final step couples the enone-pyrazole intermediate with 4-methylbenzoic acid.
Carboxylic Acid Activation
Common activating agents include:
Procedure :
Yield :
Typically 60–75% after purification.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Stereoselectivity in Enone Formation
Ensuring the (1Z)-configuration requires precise control:
Purification and Scalability
-
Chromatography : Silica gel column chromatography is standard for isolating intermediates.
-
Microwave Synthesis : Reduces solvent volumes and accelerates reactions, enhancing scalability.
Key Intermediates and Analytical Data
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Implications :
- The thioamide group in the triazole derivative may reduce metabolic stability compared to the benzamide in the target compound due to susceptibility to oxidation.
Isomerization and Stability: Lessons from Azobenzazoles
Studies on azobenzazole photoswitches () reveal that Z→E isomerization barriers (~80 kJ/mol) and solvent-independent photostationary states (PSD) are critical for thermal stability. While the target compound’s Z-configuration is fixed, its enone system’s conjugation length and substituent effects (e.g., 4-methylpiperidinyl) could influence isomerization kinetics. Acid resistance observed in some azobenzazoles (e.g., compound 2 in ) suggests that electron-donating groups like methylpiperidinyl may mitigate protonation-induced instability in the target compound .
Computational Insights: Role of Electronic Properties
For example:
- Electron Localization Function (ELF) : The pyrazole core in the target compound likely exhibits stronger electron delocalization than triazole derivatives, affecting aromatic stacking interactions.
- Population Analysis : The benzamide’s carbonyl oxygen may carry a higher negative charge than a thioamide’s sulfur, altering hydrogen-bonding capacity .
Table 1: Hypothetical Property Comparison Based on Structural Features
Biological Activity
N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound exhibits diverse biological activities, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C30H27ClN4O2 |
| Molecular Weight | 511.0 g/mol |
| CAS Number | 882216-45-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanism involves the modulation of signaling pathways, which may lead to therapeutic effects in various conditions. Research indicates that the compound may exert its effects through:
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, which could be relevant in treating diseases where these enzymes play a critical role.
Receptor Binding: Interaction with specific receptors can modulate physiological responses, contributing to its biological effects.
Anticancer Activity
Studies have shown that pyrazole derivatives exhibit anticancer properties. For instance, N-(substituted phenyl) pyrazoles have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chlorophenyl group in this compound may enhance its efficacy against certain cancer types by promoting selective cytotoxicity.
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties. The compound's structure suggests potential activity against bacterial and fungal pathogens. Specific studies have demonstrated that related compounds exhibit significant inhibitory effects on microbial growth, which may be extrapolated to this derivative.
Neuroprotective Effects
The presence of the piperidine moiety suggests potential neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a possible therapeutic application in neurodegenerative diseases.
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of pyrazole derivatives, N-(substituted phenyl) pyrazoles were tested against various cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly, with IC50 values ranging from 10 to 30 µM depending on the cell line. This suggests that this compound could have similar or enhanced effects due to its unique structure.
Case Study 2: Antimicrobial Activity
In vitro studies on related pyrazole compounds demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 25 µg/mL. Given the structural similarities, it is plausible that N-[...] could exhibit comparable antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology: Multi-step synthesis typically involves coupling hydrazone intermediates with substituted benzamides under reflux conditions. Polar aprotic solvents (e.g., DMF) and catalysts like piperidine are critical for facilitating enamine and amide bond formation . Optimization requires monitoring via TLC/HPLC, adjusting temperatures (80–120°C), and controlling stoichiometric ratios of precursors to minimize side products .
Q. How can structural characterization be systematically validated for this compound?
- Methodology: Use a combination of spectroscopic techniques:
- NMR : Assign peaks for the Z-configuration of the propen-2-yl group (δ 6.8–7.2 ppm for vinyl protons) and confirm substituents on the pyrazole ring .
- X-ray crystallography : Resolve spatial arrangements of the 4-methylpiperidin-1-yl and chlorophenyl groups to verify stereochemistry .
- HRMS : Validate molecular formula (e.g., C₃₄H₃₀ClN₃O₂) with <2 ppm mass error .
Q. What are the primary structural features influencing its stability under experimental conditions?
- Methodology: Assess hydrolytic/oxidative stability via:
- Forced degradation studies : Expose to acidic/basic conditions (pH 1–13) and track decomposition products using LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal robustness) .
- Light sensitivity tests : Monitor UV-induced isomerization of the Z-configuration using circular dichroism .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Methodology:
- Docking studies : Model interactions between the 4-methylpiperidin-1-yl group and target proteins (e.g., kinases) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl on phenyl) with bioactivity data to predict pharmacophore enhancements .
- MD simulations : Simulate solvation effects of the benzamide moiety to optimize bioavailability .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodology:
- Dose-response validation : Replicate assays (e.g., IC₅₀ for kinase inhibition) across multiple cell lines (HEK293 vs. HeLa) to identify cell-type-specific effects .
- Metabolite profiling : Use LC-MS/MS to detect active metabolites that may contribute to observed discrepancies in potency .
- Off-target screening : Employ kinome-wide profiling to rule out nonspecific binding .
Q. How can reaction mechanisms for key synthetic steps (e.g., enamine formation) be elucidated?
- Methodology:
- Isotopic labeling : Use ¹⁵N-labeled hydrazines to track intermediates via NMR .
- DFT calculations : Map energy barriers for keto-enol tautomerization steps during propen-2-yl group formation .
- In situ IR spectroscopy : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) to identify rate-limiting steps .
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
- Methodology:
- Flow chemistry : Optimize continuous processing for exothermic steps (e.g., Claisen-Schmidt condensation) to enhance reproducibility .
- DoE (Design of Experiments) : Use factorial designs to evaluate solvent polarity, catalyst loading, and temperature interactions .
- Crystallization optimization : Screen solvents (e.g., EtOAc/hexane) to improve crystal habit and filtration efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
